molecular formula C7H9NO3 B034072 3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one CAS No. 109299-92-5

3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one

Cat. No.: B034072
CAS No.: 109299-92-5
M. Wt: 155.15 g/mol
InChI Key: PNPVETUIPHVXGI-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one is an organic compound with the molecular formula C7H9NO3 It is a derivative of oxazolidinone, featuring a butenoyl group attached to the nitrogen atom of the oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with an appropriate butenoyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Oxazolidinone+Butenoyl chlorideThis compound+HCl\text{Oxazolidinone} + \text{Butenoyl chloride} \rightarrow \text{this compound} + \text{HCl} Oxazolidinone+Butenoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the butenoyl group to a butyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized oxazolidinone derivatives.

    Reduction: Reduced oxazolidinone derivatives with a butyl group.

    Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The butenoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazolidinone ring can interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the oxazolidinone ring.

    3-[(E)-2-Butenoyl]-1,3-thiazolidin-2-one: Similar structure but with a sulfur atom in the ring.

    3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-imine: Similar structure but with an imine group.

Uniqueness

3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one is unique due to its specific combination of the butenoyl group and the oxazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-3H,4-5H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPVETUIPHVXGI-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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